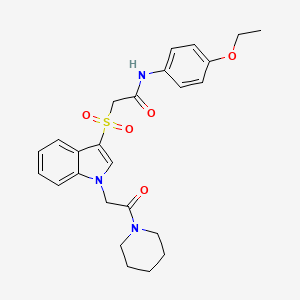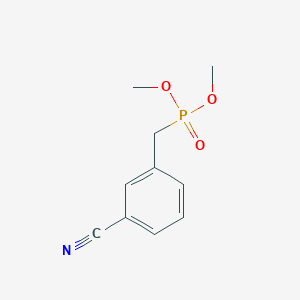
Dimethyl (3-cyanobenzyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-cyanobenzyl)phosphonate is a chemical compound with the CAS Number: 287720-52-9 . It has a molecular weight of 225.18 and its IUPAC name is dimethyl 3-cyanobenzylphosphonate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Dimethyl (3-cyanobenzyl)phosphonate is1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl (3-cyanobenzyl)phosphonate are not detailed in the search results, phosphonates in general can undergo a variety of reactions. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can result in a P-C bond formation .Physical And Chemical Properties Analysis
Dimethyl (3-cyanobenzyl)phosphonate is a solid at room temperature . It is stored in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis of Structural Units for Antithrombotic Agents
Research has demonstrated the utility of dimethyl phosphonate derivatives in the synthesis of antithrombotic agents. For instance, the acid hydrolysis of O, O-dimethyl 1-(diphenylmethylamino)benzylphosphonate intermediates, formed from the addition of dimethyl phosphite to benzylidenediphenylmethylamines, generates 1-aminobenzylphosphonic acids in good yield, which are used as structural units in antithrombotic tripeptides (Green et al., 1994).
Photo-Arbuzov Rearrangement Studies
Another study focused on the direct ultraviolet irradiation of dimethyl benzyl phosphite, leading predominantly to the photo-Arbuzov product, dimethyl benzylphosphonate. This research highlights the reaction mechanisms and product yields under different conditions, contributing to the understanding of photochemical reactions in organic synthesis (Ganapathy et al., 1999).
Preparation and Study of Dimethyl α-Hydroxyphosphonates
The preparation of dimethyl α-hydroxyphosphonates through the alumina-catalyzed reaction of dimethyl phosphite with various aldehydes has been detailed, including the chemical shift non-equivalence of their diastereotopic methyl ester groups. This synthesis procedure confirms the general utility of dimethyl phosphonate derivatives in organic synthesis (Hudson et al., 2008).
Regioselective Synthesis of Dimethyl Phthalide-3-phosphonates
Dimethyl phthalide-3-phosphonates with various substituents on the benzene ring have been synthesized in a regioselective manner. This synthesis underscores the versatility of dimethyl phosphonate derivatives in creating complex organic molecules with specific functional groups (Watanabe et al., 1993).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing with plenty of soap and water if it comes into contact with skin, and seeking medical advice if exposed or concerned .
Zukünftige Richtungen
While specific future directions for Dimethyl (3-cyanobenzyl)phosphonate are not mentioned in the search results, phosphonates in general have a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . The development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds is a current area of focus .
Eigenschaften
IUPAC Name |
3-(dimethoxyphosphorylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJONTDJAWIVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC(=CC=C1)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3-cyanobenzyl)phosphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride](/img/structure/B2921271.png)
![Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921274.png)
![8-chloro-2-(2,5-dimethylfuran-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2921275.png)
![[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B2921276.png)
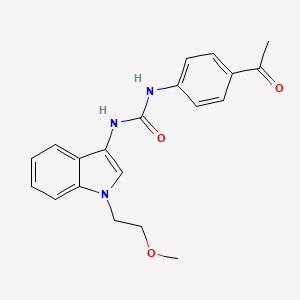
![3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2921278.png)
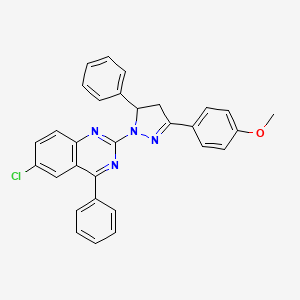
![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2921280.png)
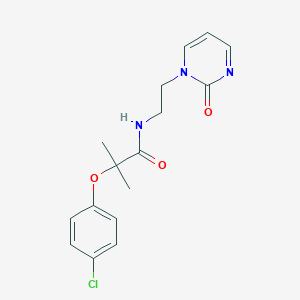
![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)

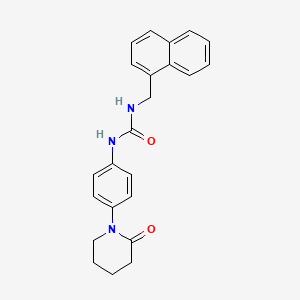
![6-(2-Methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2921290.png)
